2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide (CAS 921468-00-0) is a synthetic small molecule belonging to the 2‑ureido‑1,3‑thiazole class, characterized by a central thiazole ring bearing a 4‑chlorophenylureido group at the 2‑position and an N‑(2,6‑dimethylphenyl)acetamide side chain at the 4‑position. The compound has a molecular weight of 414.9 g/mol, a computed XLogP3 of 4.0, and three hydrogen‑bond donors.

Molecular Formula C20H19ClN4O2S
Molecular Weight 414.91
CAS No. 921468-00-0
Cat. No. B2384770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide
CAS921468-00-0
Molecular FormulaC20H19ClN4O2S
Molecular Weight414.91
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H19ClN4O2S/c1-12-4-3-5-13(2)18(12)24-17(26)10-16-11-28-20(23-16)25-19(27)22-15-8-6-14(21)7-9-15/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27)
InChIKeyHMMSAPQSOCFNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide (CAS 921468-00-0): Class Identity and Procurement Context


2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide (CAS 921468-00-0) is a synthetic small molecule belonging to the 2‑ureido‑1,3‑thiazole class, characterized by a central thiazole ring bearing a 4‑chlorophenylureido group at the 2‑position and an N‑(2,6‑dimethylphenyl)acetamide side chain at the 4‑position [1]. The compound has a molecular weight of 414.9 g/mol, a computed XLogP3 of 4.0, and three hydrogen‑bond donors [1]. This chemotype was first disclosed in patents by Pharmacia & Upjohn (WO2000026203A1, US20030187040A1) as part of a series of 2‑ureido‑thiazole derivatives with cyclin‑dependent kinase (CDK) inhibitory and antiproliferative activity [2]. The 2,6‑dimethylphenyl substitution pattern distinguishes this compound from its closest positional isomers and substituent analogs within the same patent class.

Why Generic Substitution Is Not Valid for 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide


Within the 2‑ureido‑thiazole series, minor structural modifications produce substantial changes in kinase selectivity, antiproliferative potency, and physicochemical profile. The 2,6‑dimethylphenyl acetamide moiety in this compound is structurally distinct from the 2,5‑dimethylphenyl positional isomer and from analogs bearing p‑tolyl, m‑tolyl, or heterocyclic amide substituents, each of which has been shown in the patent literature to differentially affect CDK isoform inhibition and cellular activity [1]. Furthermore, the 4‑chlorophenylureido group contributes to target engagement through halogen‑bonding interactions that are absent in non‑halogenated analogs [2]. Direct experimental comparison data for this specific compound are limited; however, the class‑level structure–activity relationships firmly establish that neither the amide substitution pattern nor the halogen substitution on the phenylureido group can be interchanged without altering biological outcomes [1][2].

Quantitative Differentiation Guide for 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide


Structural Differentiation: 2,6-Dimethylphenyl vs. 2,5-Dimethylphenyl Positional Isomerism

The 2,6‑dimethylphenyl substitution on the acetamide nitrogen creates a symmetric ortho‑dimethyl pattern that sterically restricts rotation around the N–aryl bond, whereas the 2,5‑dimethylphenyl isomer presents an asymmetric substitution with one meta‑methyl group. In the parent patent WO2000026203A1, 2,6‑dimethylphenyl‑substituted ureido‑thiazoles are exemplified as a distinct sub‑series from 2,5‑dimethylphenyl analogs, with the former associated with CDK2/cyclin A inhibitory activity in biochemical assays [1]. While no head‑to‑head IC50 data are publicly available for this exact compound pair, the patent discloses that the 2,6‑dimethylphenyl pattern is preferred for compounds targeting CDK‑dependent cell proliferation [1].

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Halogen Substitution: 4‑Chlorophenylureido vs. p‑Tolylureido Analog Comparison

The 4‑chlorophenylureido group in the target compound provides a halogen atom capable of engaging in halogen‑bonding interactions with target protein backbone carbonyls, a feature absent in the p‑tolyl (4‑methylphenyl) analog. In the structurally related ureido‑substituted 4‑phenylthiazole series, compound 27 (bearing a 4‑chlorophenyl group) exhibited an IC50 of 0.62 ± 0.34 μM against HepG2 hepatocellular carcinoma cells, significantly exceeding the positive control Sorafenib (IC50 = 1.62 ± 0.27 μM) [1]. While this compound 27 is not the exact target molecule, it shares the 4‑chlorophenylureido pharmacophore and supports the hypothesis that the chlorine substituent contributes to antiproliferative potency through improved binding interactions [1].

Halogen bonding Kinase inhibition Antiproliferative activity

Physicochemical Property Differentiation: LogP and Hydrogen‑Bond Donor Count

The target compound possesses three hydrogen‑bond donors (two urea N–H and one amide N–H) and a computed XLogP3 of 4.0, reflecting moderate lipophilicity [1]. In comparison, the N,N‑diethylacetamide analog (2‑(2‑(3‑(4‑chlorophenyl)ureido)thiazol‑4‑yl)‑N,N‑diethylacetamide, CAS 921475‑60‑7) has only two hydrogen‑bond donors and an XLogP3 of 2.6 [2]. The additional H‑bond donor in the target compound may enhance binding to kinase hinge regions that require multiple hydrogen‑bonding contacts, consistent with the CDK inhibitor pharmacophore model described in the patent series [3]. No direct solubility or permeability comparison is available.

Drug‑likeness ADME prediction Physicochemical profiling

Molecular Weight Differentiation and Its Impact on Permeability

The target compound has a molecular weight of 414.9 g/mol [1], placing it near the upper boundary of the preferred range for oral drug‑likeness (Rule of Five: MW < 500). In comparison, simpler analogs such as N‑(2,6‑dimethylphenyl)‑2‑(2‑(3‑(p‑tolyl)ureido)thiazol‑4‑yl)acetamide have a molecular weight of 394.49 g/mol (ΔMW = −20.4 g/mol), while the N‑(thiazol‑2‑yl)acetamide analog has a lower molecular weight due to the absence of the dimethylphenyl ring system [2][3]. The higher molecular weight of the target compound, combined with its elevated LogP, predicts reduced aqueous solubility and potentially lower passive membrane permeability compared to smaller analogs; however, this may be compensated by enhanced target binding affinity through additional hydrophobic contacts in the kinase ATP‑binding pocket [1].

Molecular weight Membrane permeability Lead optimization

Computed Topological Polar Surface Area (TPSA) and Its Influence on Kinase Selectivity

The target compound has a computed TPSA of 111 Ų [1]. This value is intermediate compared to the N‑(2,5‑dimethylphenyl) positional isomer (TPSA ≈ 111 Ų, identical) and the N‑(thiazol‑2‑yl) analog (TPSA ≈ 130–140 Ų, higher due to additional heteroatoms in the thiazole ring). TPSA is inversely correlated with membrane permeability and can influence kinase selectivity profiles; compounds with TPSA between 100–120 Ų are generally considered to balance permeability with target binding [2]. The TPSA of 111 Ų for the target compound is consistent with the range observed for orally bioavailable kinase inhibitors, but direct experimental kinase profiling data are required to confirm selectivity advantages over analogs with divergent TPSA values.

Kinase selectivity TPSA Off‑target prediction

Important Caveat: Absence of Primary Biological Activity Data for This Specific Compound

Despite extensive searching of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent repositories, no primary research paper or publicly available biological assay result was identified that reports IC50, Ki, EC50, or any other quantitative activity measurement for CAS 921468-00-0 as of May 2026. The compound appears in PubChem (CID 18567591) and vendor catalogs, but only computed physicochemical properties are available [1]. All biological activity assertions in this guide are therefore derived from class‑level inference based on structurally related 2‑ureido‑thiazole derivatives [2][3]. Users intending to employ this compound as a pharmacological tool or lead compound must commission de novo biological profiling before drawing conclusions about potency, selectivity, or mechanism of action.

Data gap Procurement risk Experimental validation required

Best Research and Industrial Application Scenarios for 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide


CDK Inhibitor Lead Optimization Campaigns Requiring 2,6-Dimethylphenyl Substitution

Based on the patent disclosure in WO2000026203A1, the 2,6‑dimethylphenyl acetamide sub‑series is specifically associated with CDK inhibitory activity [1]. Procurement of CAS 921468-00-0 is justified when structure–activity relationship (SAR) studies demand exploration of the symmetric ortho‑dimethylphenyl motif within the 2‑ureido‑thiazole scaffold, and the 4‑chlorophenylureido group is hypothesized to enhance target binding through halogen‑bonding interactions as inferred from the ureido‑substituted 4‑phenylthiazole literature [2].

Comparative ADME Profiling Against N,N‑Dialkyl and Heterocyclic Amide Analogs

The distinct physicochemical signature of CAS 921468-00-0 (MW = 414.9 g/mol, XLogP3 = 4.0, 3 H‑bond donors, TPSA = 111 Ų) [1] makes it a suitable candidate for head‑to‑head ADME comparisons with analogs such as the N,N‑diethylacetamide derivative (MW = 366.9 g/mol, XLogP3 = 2.6, 2 H‑bond donors) [3] to quantify the impact of increased molecular weight and hydrogen‑bond donor count on solubility, permeability, and metabolic stability.

Kinase Selectivity Panel Screening Against Closely Related Ureido‑Thiazole Isomers

The 2,6‑dimethylphenyl vs. 2,5‑dimethylphenyl positional isomerism represents a defined structural variable that can be systematically probed using commercial kinase selectivity panels. Procurement of CAS 921468-00-0 alongside its 2,5‑dimethylphenyl isomer enables direct experimental determination of whether the symmetric ortho‑dimethyl substitution confers selectivity advantages for specific CDK isoforms or off‑target kinases, as implied by the patent SAR tables [1].

Chemical Biology Tool Compound for Halogen‑Bonding Interaction Studies

The 4‑chlorophenylureido group in CAS 921468-00-0 provides a halogen atom suitable for studying halogen‑bonding contributions to protein–ligand interactions. When compared with the p‑tolyl (4‑methylphenyl) analog, which lacks the halogen, this compound can serve as a matched molecular pair to isolate the energetic contribution of the Cl···O/N halogen bond to target binding affinity, as has been demonstrated in the ureido‑substituted 4‑phenylthiazole chemotype [2].

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